molecular formula C17H16FN3 B6318357 (4-Fluoro-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine CAS No. 179056-30-5

(4-Fluoro-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine

Cat. No.: B6318357
CAS No.: 179056-30-5
M. Wt: 281.33 g/mol
InChI Key: MFFCWYSLNHXVNT-UHFFFAOYSA-N
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Description

(4-Fluoro-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine is a compound with the molecular formula C17H16FN3. It is characterized by the presence of a fluorine atom on the benzyl group and a pyrazolyl group attached to the benzylamine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine typically involves the reaction of 4-fluorobenzylamine with 3-(2H-pyrazol-3-yl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of benzyl alcohol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzylamine derivatives.

Scientific Research Applications

(4-Fluoro-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of (4-Fluoro-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine
  • (4-Bromo-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine
  • (4-Methyl-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine

Uniqueness

(4-Fluoro-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the stability, lipophilicity, and binding affinity of compounds, making this compound particularly interesting for further research and development .

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[[3-(1H-pyrazol-5-yl)phenyl]methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3/c18-16-6-4-13(5-7-16)11-19-12-14-2-1-3-15(10-14)17-8-9-20-21-17/h1-10,19H,11-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFCWYSLNHXVNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=NN2)CNCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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